molecular formula C19H17NO B1267628 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6342-10-5

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B1267628
CAS No.: 6342-10-5
M. Wt: 275.3 g/mol
InChI Key: KYFAABULEGCMTG-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound featuring a fused naphthalene-oxazine ring system with a benzyl substituent at the 2-position. Its synthesis typically involves a one-pot multicomponent reaction (MCR) of 2-naphthol, benzaldehyde, and benzylamine under solvent-free or catalytic conditions . Single-crystal X-ray diffraction (XRD) studies reveal that the oxazine ring adopts a half-chair conformation, with bond lengths and angles consistent with standard geometric parameters for similar oxazine derivatives . The compound’s molecular structure (Fig. 1 in ) shows key torsional angles, such as C17—C12—C13 (118.0°) and C7—C8—C9 (121.2°), which influence its conformational stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, benzaldehyde, and phenylmethanamine. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst .

Another efficient method involves a one-pot solvent-free synthesis using a bio-based and recyclable magnetic nano-catalyst, such as Fe3O4@nano-cellulose/TiCl. This green chemistry approach offers high yields, short reaction times, and environmental friendliness. The reaction is performed by grinding the reactants at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Catalyst-Free Thermal Condensation

A solvent-free approach under thermal conditions yields the target compound :

  • Reactants :

    • β-Naphthol (1.0 mmol)

    • Benzaldehyde (excess, 2.0 mmol)

    • Benzylamine (1.0 mmol)

  • Conditions :

    • Temperature: 120°C

    • Duration: 10 hours

    • Workup: Ethanol precipitation, column chromatography (petroleum ether/ethyl acetate)

  • Yield : Not explicitly reported, but isolated via crystallization .

Catalyst-Assisted Protocols

Alternative methods use heterogeneous catalysts for enhanced efficiency :

Catalyst Conditions Advantages
Fe₃O₄@nano-almondshell/Cu(II) Solvent-free, room temperature, grindingEco-friendly, magnetically recoverable
Zirconyl chloride (ZrOCl₂) Solvent-free, 80–100°C, 15–30 minHigh yields (85–92%), short reaction times

Reaction Mechanism

The synthesis proceeds via a Mannich-type condensation:

  • Imine Formation : Benzylamine reacts with benzaldehyde to form a Schiff base.

  • Electrophilic Attack : The imine intermediate reacts with β-naphthol, facilitated by acid catalysis or Lewis acids.

  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen forms the oxazine ring .

Key Mechanistic Steps :

  • Acid Catalysis : Protonation of the aldehyde activates it for imine formation.

  • Lewis Acid Role : Stabilizes intermediates (e.g., Cu(II) enhances electrophilicity of the aldehyde) .

Structural and Crystallographic Insights

  • Conformation : The oxazine ring adopts a half-chair conformation, with the naphthyl system twisted relative to phenyl substituents (dihedral angles: 9.42–70.89°) .

  • Stabilization : π-π stacking between the naphthyl and benzyl groups (centroid distance: 3.879 Å) .

Comparative Analysis of Synthetic Methods

Parameter Catalyst-Free Fe₃O₄@nano-almondshell/Cu(II) ZrOCl₂
Reaction Time 10 hours20–40 minutes15–30 minutes
Temperature 120°CRoom temperature80–100°C
Yield ModerateHigh (85–95%)High (85–92%)
Environmental Impact Solvent-free, high energy inputEco-friendly, recyclable catalystRequires thermal energy

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Study Findings : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. Various studies report its effectiveness against a range of bacterial strains:

  • Tested Strains : E. coli, S. aureus, and P. aeruginosa.
  • Results : The compound exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics.

Drug Development

Due to its biological activities, this compound is being explored for drug development:

  • Target Diseases : The compound is being investigated for therapeutic use in cancer treatment and infectious diseases.
  • Formulations : Preliminary formulations include oral and injectable forms aimed at maximizing bioavailability and therapeutic efficacy.

Material Science Applications

The unique properties of this compound extend to material science:

Polymer Chemistry

Researchers are exploring the incorporation of this compound into polymer matrices to enhance material properties:

  • Properties Enhanced : Thermal stability, mechanical strength, and resistance to degradation.
  • Applications : Potential uses in coatings, adhesives, and composite materials.

Case Studies

StudyApplicationFindings
Anticancer ResearchCancer TreatmentInduced apoptosis in breast cancer cells; inhibited proliferation
Antimicrobial StudyAntibiotic DevelopmentEffective against E. coli and S. aureus; potential for new antibiotics
Polymer Chemistry ResearchMaterial EnhancementImproved thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism of action of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of naphtho[1,2-e][1,3]oxazines are highly dependent on substituents at the 1-, 2-, and 3-positions. Key analogues include:

Compound Substituents Key Properties Reference
2-Benzyl derivative 2-benzyl, 1,3-diphenyl Half-chair conformation; moderate AChE inhibition (ΔG = -48.04 kcal/mol for 5f)
3-(4-Nitrophenyl) derivative (6f) 3-(4-nitrophenyl), 1-phenyl Higher electron-withdrawing effects; enhanced reactivity in nucleophilic substitutions
3-(4-Methoxyphenyl) derivative 3-(4-methoxyphenyl) Improved solubility due to methoxy group; FT-IR peaks at 1623 cm⁻¹ (C=N)
1,3-Diaryl derivatives 1,3-diaryl (e.g., 3-phenoxyphenyl) Broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL)

Substituent Trends :

  • Electron-withdrawing groups (e.g., nitro in 6f) increase electrophilicity, enhancing interactions with biological targets like acetylcholinesterase (AChE) .
  • Bulky aryl groups (e.g., 3-phenoxyphenyl) improve thermal stability but may reduce bioavailability due to increased Log P values .

Key Findings :

  • The FNAOSiPAMP/CuII system reduces reaction time by 50% compared to traditional methods .
  • GO-Fe3O4–Ti(IV) achieves near-quantitative yields for aliphatic amines (e.g., 95% for ethylamine derivatives) .

Acetylcholinesterase (AChE) Inhibition

  • The 2-benzyl derivative exhibits moderate AChE inhibition (binding energy = -48.04 kcal/mol) .
  • Chlorophenyl-substituted analogues (e.g., 5f) show superior inhibition due to hydrophobic interactions with the enzyme’s active site .

Anticonvulsant Activity

  • Ethyl-linked derivatives (e.g., S4, S6) exhibit reduced efficacy (tonic seizure latency = 12.3 s at 50 mg/kg) compared to aryl-substituted analogues (latency = 28.5 s) .
  • Myoclonic seizure suppression is most pronounced in derivatives with aromatic substituents (e.g., 4-methoxyphenyl, 100 mg/kg dose) .

Physicochemical and Spectral Properties

Property 2-Benzyl Derivative 3-(4-Methoxyphenyl) Derivative 1,3-Di(3-hydroxyphenyl) Derivative
Melting Point 137–138°C 78–79°C 101.2°C
¹H NMR (δ, ppm) 7.35–7.10 (m, 14H, Ar–H) 6.80 (d, 2H, Ar–H) 6.73–7.82 (m, 14H, Ar–H)
Log P 3.8 2.9 4.2
TPSA (Ų) 32.67 28.45 45.12

Notes:

  • Lower TPSA (Topological Polar Surface Area) values (e.g., 28.45 Ų for 4-methoxyphenyl) correlate with improved blood-brain barrier penetration .

Biological Activity

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS Number: 35141-71-0) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C19H17NO
  • Molecular Weight : 291.344 g/mol
  • Density : 1.271 g/cm³
  • Boiling Point : 479.5 °C at 760 mmHg
  • Flash Point : 243.8 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthol with benzylamine and formaldehyde under controlled conditions. The reaction can be performed in solvent-free conditions to enhance yield and purity. The structure has been confirmed through various spectroscopic techniques including NMR and X-ray crystallography .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various naphtho[1,2-e][1,3]oxazine derivatives, including this compound. Notably:

  • In Vitro Studies : Compounds derived from this oxazine have shown significant activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. For instance, certain derivatives exhibited IC50 values comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .
CompoundCancer TypeIC50 (µM)Reference
7jMCF-712.5
7lHCT11615.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • In Vitro Antimicrobial Screening : A series of naphtho[1,2-e][1,3]oxazine derivatives were tested against six pathogenic fungi and multiple bacterial strains. Some compounds demonstrated significant inhibition rates against Gram-positive and Gram-negative bacteria as well as fungi .
PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
E. coliDerivative A32 µg/mL
S. aureusDerivative B16 µg/mL
C. albicansDerivative C8 µg/mL

Case Studies

Several case studies highlight the efficacy of naphtho[1,2-e][1,3]oxazine derivatives:

  • Anticancer Efficacy : A study reported that specific derivatives showed over 70% inhibition of tumor growth in xenograft models when administered at therapeutic doses .
  • Antimicrobial Effectiveness : Another investigation found that certain compounds exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their potential as new antimicrobial agents .

Q & A

Q. [Basic] What are the standard synthetic protocols for 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives?

The synthesis typically involves a three-component condensation of β-naphthol, benzaldehyde derivatives, and a primary amine or ammonia. Key steps include:

  • Solvent selection : Methanol or ethanol is commonly used, but solvent-free conditions under microwave or ultrasonic irradiation improve efficiency .
  • Catalysts : Acidic (e.g., Bi(OTf)₃) or basic nano-catalysts (e.g., Fe₃O₄@nano-cellulose/TiCl₂) enhance yield and reduce reaction time .
  • Characterization : Products are confirmed via FT-IR (C-O-C stretch at ~1229 cm⁻¹), ¹H/¹³C NMR (diagnostic peaks for O–CH₂–N at δ 4.93–5.42 ppm), and single-crystal X-ray diffraction .

Q. [Basic] How is the crystal structure of this compound determined?

Crystallographic analysis employs single-crystal X-ray diffraction refined using SHELX software. Key parameters include:

  • Half-chair conformation : The oxazine ring adopts this geometry, with dihedral angles between fused aromatic systems (e.g., 8.52° between naphthyl and benzene rings) .
  • Hydrogen bonding : Absence of strong H-bonding in the crystal lattice is noted, favoring van der Waals interactions .
  • Validation : SHELXTL (Bruker AXS) is used for data processing, with CCDC deposition codes (e.g., CCDC 376374) for reproducibility .

Q. [Advanced] What strategies optimize reaction yields and purity for large-scale synthesis?

  • Catalyst recycling : Magnetic nano-catalysts (e.g., Fe₃O₄@nano-cellulose/TiCl₂) enable >90% recovery and reuse for 5 cycles without activity loss .
  • Solvent-free protocols : One-pot reactions under neat conditions reduce purification steps and improve atom economy .
  • Microwave assistance : Reduces reaction time from days to hours (e.g., 2 hours vs. 72 hours for conventional methods) .

Q. [Advanced] How do stereoelectronic effects influence ring-chain tautomerism in naphthoxazines?

  • Substituent effects : Electron-withdrawing groups (e.g., NO₂) stabilize the cyclic oxazine form, while electron-donating groups (e.g., OCH₃) favor chain tautomers .
  • Computational validation : DFT studies show that hyperconjugation between the naphthyl π-system and oxazine lone pairs dictates tautomeric equilibrium .
  • Experimental evidence : X-ray and NMR data confirm that diaryl substituents (e.g., 1,3-diphenyl) lock the oxazine ring due to steric hindrance .

Q. [Advanced] What methodologies assess antimicrobial activity, and how are SAR studies designed?

  • Assay protocols :
    • Broth microdilution : MIC values (e.g., 6.25–25 μg/mL against S. aureus and C. albicans) .
    • Agar diffusion : Zone-of-inhibition measurements correlate with substituent hydrophobicity (e.g., 4-Cl > 4-OCH₃) .
  • SAR trends :
    • Electron-withdrawing groups : Enhance antifungal activity (e.g., 8-bromo derivatives show MIC = 12.5 μg/mL against A. niger) .
    • Bulkier substituents : Reduce membrane penetration, lowering antibacterial efficacy .

Q. [Advanced] How are green chemistry principles applied to naphthoxazine synthesis?

  • Aqueous media : Reactions in water at ambient temperature achieve ~85% yield with nano-Al₂O₃/BF₃/Fe₃O₄ catalysis .
  • Energy efficiency : Ultrasound-assisted synthesis reduces energy consumption by 40% compared to thermal methods .
  • Waste reduction : Ferrioxalate complexes in solar photo-Fenton processes degrade by-products (e.g., AMI) with 95% efficiency .

Q. [Advanced] What computational tools predict bioactivity and reaction mechanisms?

  • Molecular docking : AutoDock Vina models interactions with C. albicans CYP51 (binding energy ≤ -8.2 kcal/mol for active derivatives) .
  • DFT calculations : B3LYP/6-31G(d) level optimizations validate intermediates in Mannich-type condensations .
  • MD simulations : Assess membrane permeability of 8-bromo derivatives using GROMACS .

Q. [Advanced] How are data contradictions in biological activity resolved?

  • Control variables : Standardize assay conditions (e.g., pH, inoculum size) to minimize inter-lab variability .
  • Structural analogs : Compare MIC values of halogenated vs. non-halogenated derivatives to isolate electronic effects .
  • Meta-analysis : Pool data from multiple studies (e.g., 12 datasets for antifungal activity) to identify statistically significant trends .

Q. [Basic] What spectroscopic techniques confirm the oxazine scaffold?

  • ¹H NMR : Resonances for O–CH₂–N (δ 4.93–5.42 ppm) and aromatic protons (δ 7.10–7.80 ppm) .
  • FT-IR : Peaks at 1623 cm⁻¹ (C=N stretch) and 1229 cm⁻¹ (C–O–C asymmetric stretch) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 374 [M+23] for benzyl derivatives) confirm molecular weight .

Q. [Advanced] How is regioselectivity controlled in naphthoxazine functionalization?

  • Directing groups : Bromine at the 8-position directs electrophilic substitution to the 1- and 3-positions .
  • Catalytic systems : RuCl₂(PPh₃)₃ promotes selective thione formation over oxazinones in thiourea condensations .
  • Steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) favor trans-diastereomers due to minimized non-bonded interactions .

Properties

IUPAC Name

2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-18-17-9-5-4-8-16(17)10-11-19(18)21-14-20/h1-11H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFAABULEGCMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287032
Record name 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-10-5
Record name NSC48871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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